molecular formula C8H17NO2S B13071219 (2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid

Cat. No.: B13071219
M. Wt: 191.29 g/mol
InChI Key: RCRNXDJXXKPOTE-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a tert-butylsulfanyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of tert-butanol and a suitable catalyst such as boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The amino and carboxyl groups allow the compound to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Biological Activity

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This compound is characterized by its unique tert-butylsulfanyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO2SC_8H_{17}NO_2S, and it has a molecular weight of approximately 189.29 g/mol. The presence of the tert-butylsulfanyl group is significant as it may enhance lipophilicity and alter the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₇NO₂S
Molecular Weight189.29 g/mol
Melting PointNot specified
SolubilitySoluble in water
  • Antioxidant Activity : Preliminary studies suggest that compounds with thiol groups can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts.
  • Modulation of Neurotransmitter Systems : The structural similarity to other amino acids may allow this compound to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with specific enzymes, such as glutathione S-transferases (GSTs), which are crucial for detoxification processes within cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a potential role as an antioxidant agent, which could be beneficial in conditions characterized by oxidative stress.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds was conducted:

CompoundAntioxidant ActivityNeuroprotective EffectsEnzyme Inhibition
This compoundModerateSignificantYes
CysteineHighModerateYes
GlutathioneVery HighHighYes

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(2R)-2-amino-4-tert-butylsulfanylbutanoic acid

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1

InChI Key

RCRNXDJXXKPOTE-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)SCC[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)SCCC(C(=O)O)N

Origin of Product

United States

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